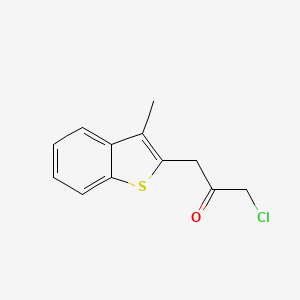![molecular formula C6H15NSi B13997855 1-[Ethyl(dimethyl)silyl]aziridine CAS No. 22409-11-6](/img/structure/B13997855.png)
1-[Ethyl(dimethyl)silyl]aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethyl(dimethyl)silyl]aziridine is an organic compound featuring a three-membered aziridine ring substituted with an ethyl(dimethyl)silyl group. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis . The incorporation of a silyl group can enhance the stability and reactivity of the aziridine ring, making this compound a compound of significant interest in various chemical applications.
Preparation Methods
The synthesis of 1-[Ethyl(dimethyl)silyl]aziridine can be achieved through several methods:
Coupling of Amines and Alkenes: One method involves the coupling of primary amines with alkenes via an electrogenerated dication intermediate.
Reaction with Imines: Another method involves the reaction of trimethylsilyldiazomethane with N-sulfonyl imines, providing aziridines in good yields and high stereoselectivities.
Industrial Production: Industrial production methods often involve the use of electrophilic nitrogen sources or nitrene precursors to achieve the desired aziridine structure.
Chemical Reactions Analysis
1-[Ethyl(dimethyl)silyl]aziridine undergoes various chemical reactions due to its strained ring structure:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of diverse amine products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: Substitution reactions involving the silyl group can lead to the formation of various derivatives, enhancing the compound’s utility in organic synthesis.
Scientific Research Applications
1-[Ethyl(dimethyl)silyl]aziridine has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-[Ethyl(dimethyl)silyl]aziridine involves its high ring strain, which facilitates ring-opening reactions. The aziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new bonds and the modification of existing structures, making the compound highly versatile in chemical transformations.
Comparison with Similar Compounds
1-[Ethyl(dimethyl)silyl]aziridine can be compared with other aziridine derivatives and similar compounds:
Aziridines: Aziridines are a class of compounds containing a three-membered ring with one nitrogen atom.
Epoxides: Epoxides are three-membered rings containing an oxygen atom instead of nitrogen.
The unique feature of this compound is the presence of the silyl group, which can enhance its stability and reactivity compared to other aziridine derivatives.
Properties
CAS No. |
22409-11-6 |
|---|---|
Molecular Formula |
C6H15NSi |
Molecular Weight |
129.28 g/mol |
IUPAC Name |
aziridin-1-yl-ethyl-dimethylsilane |
InChI |
InChI=1S/C6H15NSi/c1-4-8(2,3)7-5-6-7/h4-6H2,1-3H3 |
InChI Key |
QSRWEIUAMGSVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
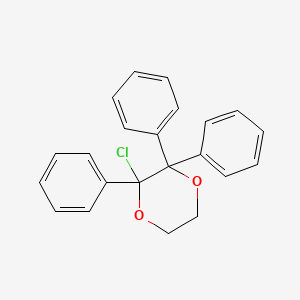
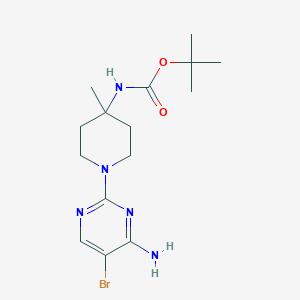
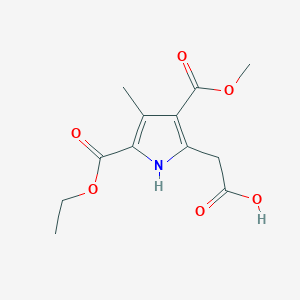

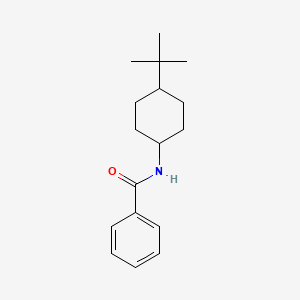
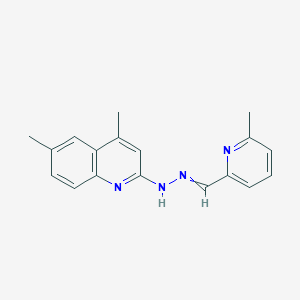

![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
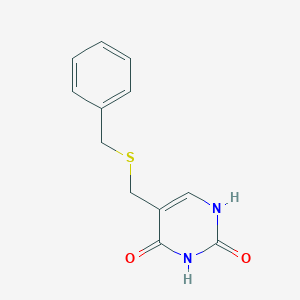
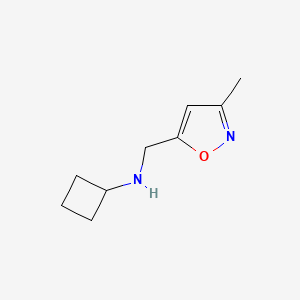
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
